molecular formula C9H8BrN3O2 B13330813 Ethyl 7-bromopyrrolo[2,1-f][1,2,4]triazine-2-carboxylate

Ethyl 7-bromopyrrolo[2,1-f][1,2,4]triazine-2-carboxylate

Katalognummer: B13330813
Molekulargewicht: 270.08 g/mol
InChI-Schlüssel: NYJNLZUUAZETJV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 7-bromopyrrolo[2,1-f][1,2,4]triazine-2-carboxylate is a chemical compound with the molecular formula C9H8BrN3O2 It is a derivative of pyrrolo[2,1-f][1,2,4]triazine, a fused heterocyclic compound known for its significant biological activities

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 7-bromopyrrolo[2,1-f][1,2,4]triazine-2-carboxylate can be achieved through several methods. One common approach involves the reaction of pyrrole derivatives with bromohydrazone, followed by cyclization to form the triazine ring. Another method includes the formation of triazinium dicyanomethylide, which undergoes further reactions to yield the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves multistep synthesis processes. These processes often require the use of transition metal catalysts and high-temperature conditions to facilitate the formation of the triazine ring. The optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to achieve high yields and purity .

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 7-bromopyrrolo[2,1-f][1,2,4]triazine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Amines, thiols, and other nucleophilic agents.

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce oxides .

Wissenschaftliche Forschungsanwendungen

Ethyl 7-bromopyrrolo[2,1-f][1,2,4]triazine-2-carboxylate has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of ethyl 7-bromopyrrolo[2,1-f][1,2,4]triazine-2-carboxylate involves its interaction with specific molecular targets. It is known to inhibit certain kinases, which are enzymes that play a crucial role in cell signaling and regulation. By inhibiting these kinases, the compound can interfere with the growth and proliferation of cancer cells. The exact molecular pathways involved may vary depending on the specific kinase targeted .

Vergleich Mit ähnlichen Verbindungen

Ethyl 7-bromopyrrolo[2,1-f][1,2,4]triazine-2-carboxylate can be compared with other similar compounds, such as:

    Remdesivir: An antiviral drug containing the pyrrolo[2,1-f][1,2,4]triazine scaffold, used in the treatment of COVID-19.

    Avapritinib: A kinase inhibitor used in cancer therapy, also containing the pyrrolo[2,1-f][1,2,4]triazine structure.

    Brivanib Alaninate: An antitumorigenic drug with a similar heterocyclic structure.

These compounds share the pyrrolo[2,1-f][1,2,4]triazine core but differ in their specific functional groups and applications, highlighting the versatility and uniqueness of this compound .

Eigenschaften

Molekularformel

C9H8BrN3O2

Molekulargewicht

270.08 g/mol

IUPAC-Name

ethyl 7-bromopyrrolo[2,1-f][1,2,4]triazine-2-carboxylate

InChI

InChI=1S/C9H8BrN3O2/c1-2-15-9(14)8-11-5-6-3-4-7(10)13(6)12-8/h3-5H,2H2,1H3

InChI-Schlüssel

NYJNLZUUAZETJV-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1=NN2C(=CC=C2Br)C=N1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.